molecular formula C43H37ClP2Pd B1588217 Methanidylbenzene;palladium(2+);triphenylphosphane;chloride CAS No. 22784-59-4

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride

Cat. No.: B1588217
CAS No.: 22784-59-4
M. Wt: 757.6 g/mol
InChI Key: AVPBPSOSZLWRDN-UHFFFAOYSA-M
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Description

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and versatility, making it valuable in various fields such as catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with triphenylphosphine in the presence of methanidylbenzene. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: The compound participates in substitution reactions, where one or more of its ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or other reduced forms .

Scientific Research Applications

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride has numerous applications in scientific research:

    Chemistry: It serves as a catalyst in various organic synthesis reactions, including carbon-carbon cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

    Medicine: It plays a crucial role in the production of antiviral drugs through catalytic coupling reactions.

    Industry: The compound is employed in the synthesis of fine chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism by which Methanidylbenzene;palladium(2+);triphenylphosphane;chloride exerts its effects involves several steps:

    Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium complex.

    Transmetallation: The complex then undergoes transmetallation with an organometallic reagent, transferring the organic group to the palladium center.

    Reductive Elimination: Finally, reductive elimination occurs, releasing the desired product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be compared with other similar compounds, such as:

    Bis(triphenylphosphine)palladium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different reactivity and stability profiles.

    Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst with distinct applications and properties.

The uniqueness of this compound lies in its specific combination of ligands and its ability to facilitate a wide range of chemical reactions, making it a versatile and valuable compound in scientific research.

Properties

CAS No.

22784-59-4

Molecular Formula

C43H37ClP2Pd

Molecular Weight

757.6 g/mol

IUPAC Name

methanidylbenzene;palladium(2+);triphenylphosphane;chloride

InChI

InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1

InChI Key

AVPBPSOSZLWRDN-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2]

Canonical SMILES

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2]

Origin of Product

United States

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